molecular formula C15H17N3O2 B14869508 N-isopropyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

N-isopropyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B14869508
M. Wt: 271.31 g/mol
InChI Key: HYDCWONKAKMSKM-UHFFFAOYSA-N
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Description

N-isopropyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves the reaction of appropriate starting materials under controlled conditions. One possible synthetic route could involve the condensation of a phenylhydrazine derivative with a suitable diketone to form the pyridazine ring, followed by acylation with isopropyl acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of the compound.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new substituents onto the pyridazine ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-isopropyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-isopropyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide might include other pyridazine derivatives with different substituents. Examples could be:

  • 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
  • N-methyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

2-(6-oxo-3-phenylpyridazin-1-yl)-N-propan-2-ylacetamide

InChI

InChI=1S/C15H17N3O2/c1-11(2)16-14(19)10-18-15(20)9-8-13(17-18)12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,16,19)

InChI Key

HYDCWONKAKMSKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC=C2

Origin of Product

United States

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